诺米宁

描述

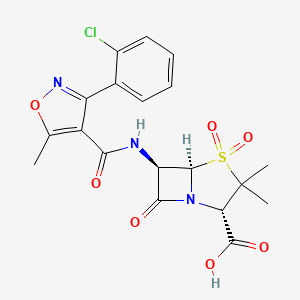

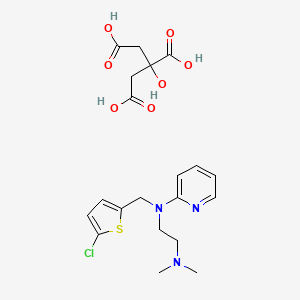

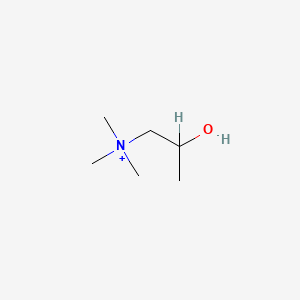

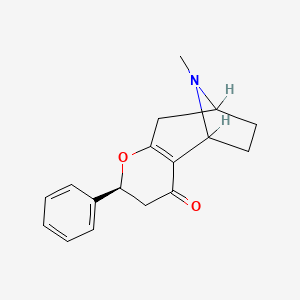

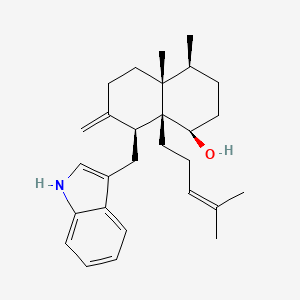

Nominine is a representative member of the hetisine family of alkaloids . It is characterized by a highly fused heptacyclic ring structure with an embedded tertiary nitrogen core . The separate members of the hetisine alkaloids are distinguished by the number, location, and stereochemical placement of oxygen functionality, primarily alcohols and simple esters .

Synthesis Analysis

The synthesis of Nominine was elegantly presented by David Y. Gin . The key step in the synthesis was the intramolecular Diels-Alder cyclization . The convergent construction of the molecule by dipolar cycloaddition presented some interesting challenges . The synthesis was completed in 17 steps, which is significantly more concise than the only previously-reported synthesis, which took 40 steps .Molecular Structure Analysis

The molecular structure of Nominine is complex, featuring a heptacyclic ring structure . This structure is a characteristic of the hetisine family of alkaloids . The structure also includes an embedded tertiary nitrogen core .Chemical Reactions Analysis

The synthesis of Nominine involved several key chemical reactions, including an intramolecular Diels-Alder cyclization and a dipolar cycloaddition . These reactions were crucial for the construction of the complex heptacyclic ring structure of Nominine .科学研究应用

生物合成意义

诺米宁,一种生物学上重要的吲哚二萜,与阿斯帕诺宁共享一个共同的二香叶基吲哚前体。由(Liu, McWhorter, & Hadden, 2003)进行的一项研究观察到相关化合物中的一种新重排,表明诺米宁和阿斯帕诺宁之间存在生物合成关系。这一发现对于理解这些天然产物的骨架关系至关重要。

合成研究

人们已经探索了诺米宁的高效合成路线。(Peese & Gin, 2006)报告了一种使用双环加成策略的诺米宁15步全合成。这种方法对于合成海蒂宁C20二萜生物碱具有重要意义。类似地,(Muratake & Natsume, 2006)提出了一种在诺米宁全合成中制备关键四环中间体的的方法,强调了钯催化的分子内α-芳基化的重要性。

合成挑战和方法

诺米宁的复杂合成涉及各种具有挑战性的化学过程。(Hutt & Mander, 2007)描述了合成诺米宁高级中间体,重点介绍了还原酰化和桦还原等步骤。在另一种方法中,(Peese & Gin, 2008)开发了诺米宁的不对称全合成,使用分子内1,3-偶极环加成策略。

属性

IUPAC Name |

(1R,4S,4aR,8S,8aR)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSPRCKKWJRAJZ-HBDSXALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@]2([C@@]1(CCC(=C)[C@@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923628 | |

| Record name | 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120991-21-1 | |

| Record name | Nominine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is nominine and where is it found?

A1: Nominine is an insecticidal indole diterpenoid, first isolated from the sclerotia of the fungus Aspergillus nomius. [] It belongs to the hetisane group of C20 diterpene alkaloids. [, , ]

Q2: What is the chemical structure of nominine?

A2: Nominine possesses a complex heptacyclic structure, characteristic of hetisine-type alkaloids. Its core structure consists of a [6-7-6] tricyclic system fused with a bicyclo[2.2.2]octane motif. [, , ]

Q3: Has the total synthesis of nominine been achieved?

A3: Yes, several total syntheses of nominine have been reported. Notable examples include the syntheses by Bonjoch, Nicolaou, and Gin. [, , , ] These syntheses utilize various strategies, including palladium-catalyzed α-arylation, oxidoisoquinolinium-1,3-dipolar cycloadditions, and dienamine-Diels-Alder cascades. [, ]

Q4: What synthetic strategies have been explored in the synthesis of nominine?

A4: Several strategies have been employed in the synthesis of nominine and its intermediates. These include:

- Gallium(III)-catalyzed cycloisomerization: This approach utilizes indenyl alkynes to construct the [6-7-6] tricyclic core of nominine. [, ]

- Dual cycloaddition strategy: This method involves an intramolecular 4-oxidoisoquinolinium betaine dipolar cycloaddition followed by a pyrrolidine-induced dienamine isomerization/Diels-Alder cascade to build the complex ring system. [, , ]

- Palladium-catalyzed intramolecular α-arylation: This approach was used to construct the seven-membered ring in nominine. []

- Radical cyclization: This method was employed to form the methylenebicyclo[2.2.2]octane framework. []

Q5: What is the biological activity of nominine?

A5: Nominine exhibits insecticidal properties. [, ] It has shown activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus). []

Q6: How does the structure of nominine relate to its biological activity?

A6: While the exact mechanism of action of nominine remains to be fully elucidated, its complex, rigid structure likely plays a role in its interaction with biological targets. Further research is needed to understand the structure-activity relationship of nominine and its analogs.

Q7: What are some challenges in the synthesis of nominine?

A7: The synthesis of nominine presents several challenges due to its complex structure and the need for stereochemical control. Some of these challenges include:

Q8: What is the significance of studying the synthesis of nominine?

A8: Studying the synthesis of nominine offers several benefits:

Q9: Are there any known analogs of nominine?

A9: Yes, nominine is structurally related to other hetisine-type alkaloids, such as kobusine. [] Understanding the structural similarities and differences between these alkaloids can provide insights into their biosynthesis and biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。